1-Ethylpyrrolidin-3-one

Description

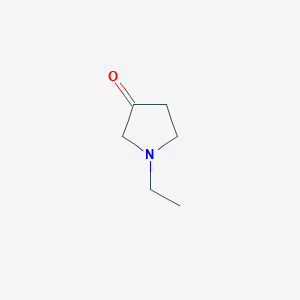

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethylpyrrolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXQFHALDVELNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317582 | |

| Record name | 1-ethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-86-6 | |

| Record name | 1-ethylpyrrolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Ethylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Ethylpyrrolidin-3-one (CAS No: 102153-86-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document synthesizes known information, provides theoretical predictions, and draws comparisons with structurally related isomers. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into its structure, potential physicochemical properties, reactivity, and spectroscopic characteristics. The document explicitly notes where data is unavailable and provides logical estimations based on established chemical principles.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrrolidinone family. The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The presence of a ketone functional group and an N-ethyl substituent on the pyrrolidine ring of this compound suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. This guide aims to consolidate the available chemical information and provide a predictive analysis of its properties to facilitate future research and development efforts.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 102153-86-6 | Wikidata[1] |

| Chemical Formula | C₆H₁₁NO | Wikidata[1] |

| Molecular Weight | 113.16 g/mol | Wikidata[1] |

| Boiling Point | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Density | Data Not Available | - |

| Solubility | Data Not Available | - |

To provide context, Table 2 compares the available data for this compound with its isomers, 1-Ethyl-3-pyrrolidinol and 1-Ethyl-2-pyrrolidinone. The presence of the polar ketone group in this compound suggests it would likely be a liquid at room temperature with moderate solubility in water and good solubility in organic solvents.

Table 2: Comparison of Physicochemical Properties of Related Isomers

| Property | This compound | 1-Ethyl-3-pyrrolidinol | 1-Ethyl-2-pyrrolidone |

| CAS Number | 102153-86-6 | 30727-14-1 | 2687-91-4 |

| Molecular Formula | C₆H₁₁NO | C₆H₁₃NO | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol | 115.17 g/mol | 113.16 g/mol |

| Boiling Point | Data Not Available | 59-61 °C / 1 mmHg | 212 °C |

| Density | Data Not Available | 0.967 g/mL at 25 °C | 0.992 g/mL at 25 °C |

Synthesis and Reactivity

Proposed Synthesis

While no specific experimental protocol for the synthesis of this compound was found, a plausible synthetic route can be proposed based on established organic chemistry reactions. A potential method involves the N-ethylation of pyrrolidin-3-one. Pyrrolidin-3-one itself can be synthesized through various routes, such as the Dieckmann condensation of an appropriate amino diester followed by hydrolysis and decarboxylation.

Caption: Proposed synthesis of this compound via N-ethylation.

Hypothetical Experimental Protocol:

-

To a solution of pyrrolidin-3-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the ketone and the tertiary amine functional groups.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol (1-ethylpyrrolidin-3-ol), reductive amination to form substituted amines, and reactions with Grignard reagents to form tertiary alcohols. The α-carbons to the ketone can be deprotonated with a strong base to form an enolate, which can then participate in alkylation or aldol condensation reactions.

-

Tertiary Amine Reactivity: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium salt. It can also react with electrophiles, such as alkyl halides, to form a quaternary ammonium salt.

Caption: General reactivity of this compound.

Spectroscopic Data

No experimental spectroscopic data for this compound were found in the reviewed literature. The following table presents predicted spectroscopic characteristics based on the molecule's structure.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Ethyl group protons: a quartet around 2.5-2.8 ppm (CH₂) and a triplet around 1.0-1.3 ppm (CH₃).- Pyrrolidinone ring protons: complex multiplets in the range of 2.0-3.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 205-220 ppm.- Ethyl group carbons: signals around 45-55 ppm (CH₂) and 10-15 ppm (CH₃).- Pyrrolidinone ring carbons: signals in the range of 30-60 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ketone around 1740-1720 cm⁻¹.- C-N stretching vibration around 1250-1020 cm⁻¹.- C-H stretching vibrations for the alkyl groups around 2975-2850 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ at m/z = 113.- Common fragmentation patterns would likely involve α-cleavage adjacent to the nitrogen and the carbonyl group. |

Biological Activity

Specific biological activity data for this compound is not available. However, the pyrrolidinone scaffold is a well-established pharmacophore present in a variety of biologically active compounds. Derivatives of pyrrolidinone have demonstrated a broad spectrum of activities, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial effects. The presence of the N-ethyl group and the ketone at the 3-position could modulate the biological activity and pharmacokinetic properties compared to other substituted pyrrolidinones. Further in-vitro and in-vivo studies are required to elucidate the specific biological profile of this compound.

Caption: Pyrrolidinone as a biologically relevant scaffold.

Safety and Handling

Specific safety and handling data for this compound are not available. As a general precaution when handling a novel chemical compound, it should be treated as potentially hazardous. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. However, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, synthesis, reactivity, and biological activity. This technical guide has provided a summary of the known information and offered predictive insights based on its chemical structure and the properties of related compounds. It is evident that further experimental investigation is necessary to fully characterize this compound and unlock its potential for scientific and pharmaceutical applications. The information and hypothetical protocols presented herein are intended to serve as a starting point for such future research endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 1-Ethylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-3-one is a heterocyclic organic compound belonging to the pyrrolidinone family. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine ring in numerous biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectral characterization, and relevant (though limited) synthetic and reactivity information. The data presented herein is intended to serve as a foundational resource for researchers working with this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound possesses a five-membered nitrogen-containing ring with an ethyl group attached to the nitrogen atom and a carbonyl group at the third position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [2] |

| CAS Number | 102153-86-6 | [1] |

| Canonical SMILES | CCN1CCC(=O)C1 | [1] |

| InChI | InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 | [1] |

| InChIKey | XXXQFHALDVELNQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral data based on the analysis of similar compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the protons on the pyrrolidine ring. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon is characteristically found at the low-field end of the spectrum.[3]

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 205 - 220 |

| CH₂ (next to N) | 50 - 65 |

| CH₂ (next to C=O) | 40 - 55 |

| CH₂ (ethyl) | 40 - 55 |

| CH₃ (ethyl) | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1740 | Strong |

| C-N Stretch | 1180 - 1280 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group and cleavage of the pyrrolidine ring. The molecular ion peak is expected at an m/z of 113.[4]

Experimental Protocols

General Synthesis of Pyrrolidin-3-ones

A common approach for the synthesis of the pyrrolidine ring is through intramolecular cyclization reactions.[5] One potential route to this compound could involve the following conceptual steps:

Experimental Details (Hypothetical Protocol):

-

N-Ethylsuccinimide Formation: Ethylamine is reacted with succinic anhydride in a suitable solvent, followed by cyclization via dehydration to yield N-ethylsuccinimide.

-

Reduction of N-Ethylsuccinimide: The N-ethylsuccinimide is then reduced to 1-ethylpyrrolidine using a strong reducing agent like lithium aluminum hydride.

-

Selective Oxidation: The final step would involve the selective oxidation of 1-ethylpyrrolidine at the 3-position to yield this compound. This step is often challenging due to the potential for over-oxidation or side reactions.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is primarily dictated by the carbonyl group and the tertiary amine.

Reactivity

The ketone functional group is susceptible to nucleophilic attack. For instance, reaction with Grignard reagents would be expected to yield the corresponding tertiary alcohol.

Biological Activity

While there is no specific data on the biological activity of this compound in the searched literature, the pyrrolidine and pyrrolidinone scaffolds are present in a wide range of pharmacologically active compounds. Derivatives of pyrrolidine have shown diverse activities, including acting as receptor ligands and exhibiting cytotoxicity against cancer cell lines.[6] Further investigation is required to determine the specific biological profile of this compound.

Conclusion

This compound is a simple yet potentially valuable building block in medicinal chemistry. This guide has summarized its fundamental molecular and spectroscopic properties. The provided hypothetical experimental protocols offer a starting point for its synthesis and characterization. The lack of extensive experimental data in the current literature highlights an opportunity for further research to fully elucidate the chemical and biological properties of this compound, which could pave the way for its application in the development of novel therapeutics.

References

- 1. 1-Ethylpyrrolidine | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.uoi.gr [chem.uoi.gr]

- 4. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR [m.chemicalbook.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

1-Ethylpyrrolidin-3-one: A Technical Overview

CAS Number: 102153-86-6[1]

This document provides a technical summary of 1-Ethylpyrrolidin-3-one, a heterocyclic organic compound. Due to the limited availability of detailed public information, this guide focuses on fundamental properties and directs researchers to broader concepts and related compounds for which more extensive data exists.

Chemical Identity and Properties

Molecular Formula: C₆H₁₁NO

Molecular Weight: 113.16 g/mol

Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general synthetic strategies for substituted pyrrolidinones can be considered. These methods often involve the cyclization of amino acids or their derivatives, or the multicomponent reactions of aldehydes, amines, and other precursors. The synthesis of related pyrrolidine structures has been reported through various methods, including:

-

Palladium-catalyzed hydroarylation: This method has been used to create 3-aryl pyrrolidines.

-

1,3-Dipolar Cycloadditions: A common method for constructing five-membered heterocyclic rings like pyrrolidines.

-

Multi-component reactions: These can be employed to build the pyrrolidinone scaffold from simpler starting materials.

The reactivity of the pyrrolidinone ring is of significant interest in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.

Potential Applications and Research Interest

The pyrrolidine ring is a "privileged scaffold" in drug discovery, appearing in a wide range of pharmaceuticals. While specific applications for this compound are not well-documented, related pyrrolidinone derivatives have been investigated for a variety of biological activities, including as:

-

Anticancer agents

-

Antibacterial agents

-

Central nervous system modulators

The interest in this class of compounds stems from their ability to present substituents in a defined three-dimensional arrangement, which is crucial for specific interactions with biological targets.

Safety Information

Detailed safety data sheets (SDS) specific to this compound are not readily accessible. However, safety information for related compounds, such as 1-ethyl-2-pyrrolidinone, indicates potential hazards including combustibility and eye damage. As a general precaution when handling any chemical compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further exploration, particularly within the context of medicinal chemistry and drug development. The lack of comprehensive public data highlights an opportunity for further research to characterize its physicochemical properties, develop robust synthetic methodologies, and investigate its biological activity. Such studies would contribute valuable knowledge to the broader understanding of substituted pyrrolidinones and their potential as therapeutic agents.

Experimental Workflow for Synthesis of Substituted Pyrrolidinones (General Example)

Caption: A generalized workflow for the synthesis and purification of substituted pyrrolidinones.

References

Official IUPAC Name: 1-Ethylpyrrolidin-3-one

An in-depth guide to 1-Ethylpyrrolidin-3-one for researchers and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in chemical synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally analogous compounds to infer its properties, potential synthetic routes, and biological significance.

Chemical and Physical Data

While extensive experimental data for this compound is not widely published, its fundamental chemical identifiers have been established. The physicochemical properties of the closely related isomer, 1-ethyl-2-pyrrolidone, are included for comparative purposes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₆H₁₁NO[1] |

| Canonical SMILES | CCN1CCC(=O)C1[1] |

| CAS Registry Number | 102153-86-6[1] |

| Molecular Weight | 113.16 g/mol |

| InChI | InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3[1] |

| InChIKey | XXXQFHALDVELNQ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of the Isomer 1-Ethyl-2-pyrrolidone for Comparison

| Property | Value |

| Boiling Point | 212 °C[2] |

| Density | 0.9974 g/cm³[2] |

| Solubility | Miscible with water[2] |

Based on its molecular structure, this compound is anticipated to be a polar liquid at room temperature, exhibiting solubility in water and other polar organic solvents.

Potential Synthetic Protocols

Hypothetical Experimental Protocol: Oxidation of 1-Ethylpyrrolidin-3-ol

This generalized protocol is based on standard organic synthesis techniques for the oxidation of a secondary alcohol to a ketone.

Materials:

-

1-Ethylpyrrolidin-3-ol

-

Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or reagents for Swern or Dess-Martin oxidation)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-ethylpyrrolidin-3-ol in anhydrous DCM.

-

To the stirred solution, add the chosen oxidizing agent in a controlled manner. The temperature should be monitored and controlled as required by the specific oxidation reaction.

-

The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, the reaction mixture is quenched and worked up according to the specific requirements of the oxidant used.

-

The organic layer is then washed with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, water, and brine), dried over an anhydrous drying agent like MgSO₄, and filtered.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.

Logical Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While there is no direct evidence of the biological activities of this compound in the available literature, the pyrrolidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[3][4] Pyrrolidine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[5]

The presence of a ketone at the 3-position and an ethyl group at the 1-position on the pyrrolidine ring of this compound offers synthetic handles for the creation of diverse chemical libraries. These derivatives can then be screened for various biological activities, making this compound a potentially valuable building block for drug discovery and development programs. The structural similarity to other biologically active pyrrolidinones suggests that this compound and its derivatives could be promising candidates for future pharmacological investigation.

References

- 1. This compound - Wikidata [wikidata.org]

- 2. 1-Ethylpyrrolidine | C6H13N | CID 81782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 1-Ethylpyrrolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-3-one, with the CAS number 102153-86-6, is a heterocyclic organic compound.[1] It belongs to the pyrrolidinone family, which are five-membered lactams. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry and drug discovery, valued for its ability to introduce three-dimensional complexity into molecules, which can enhance biological activity and improve pharmacokinetic properties. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and situates the compound within a conceptual drug development workflow.

It is important to note that while the isomeric compound 1-Ethyl-2-pyrrolidone and the corresponding alcohol 1-Ethyl-3-pyrrolidinol are well-characterized, specific experimental data for this compound is not widely available in the public domain. Therefore, some properties in this guide are based on estimations from related structures and general principles of organic chemistry.

Core Physical Properties

A summary of the core physical and chemical identifiers for this compound is presented below. Due to a lack of experimentally determined data in readily available literature, properties such as boiling point, melting point, density, and solubility are presented as estimates based on the properties of analogous compounds and general chemical principles.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [2] |

| CAS Number | 102153-86-6 | [1] |

| Canonical SMILES | CCN1CCC(=O)C1 | [1] |

| InChI | InChI=1S/C6H11NO/c1-2-7-4-3-6(8)5-7/h2-5H2,1H3 | [1] |

| InChIKey | XXXQFHALDVELNQ-UHFFFAOYSA-N | [1] |

| Appearance | Estimated to be a colorless to pale yellow liquid | General property of similar ketones |

| Boiling Point | Estimated to be higher than alkanes and ethers of similar molecular weight, but lower than corresponding alcohols. | [3][4][5] |

| Melting Point | Not available. Likely a low-melting solid or a liquid at room temperature. | |

| Density | Estimated to be slightly less than 1 g/mL. | General property of similar ketones |

| Solubility | Expected to be soluble in water and common organic solvents due to its polar carbonyl group and relatively small size. | [3][6] |

| Purity (Commercial) | ≥98% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, the following are general, standard methodologies that can be applied to a sample of this compound.

Synthesis of this compound (General Approach)

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 1-Ethyl-3-pyrrolidinol. This is a common transformation in organic synthesis.

Reaction: Oxidation of 1-Ethyl-3-pyrrolidinol

Procedure:

-

Dissolve 1-Ethyl-3-pyrrolidinol in a suitable organic solvent such as dichloromethane.

-

Add a mild oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction appropriately (e.g., by adding a basic solution for Swern oxidation).

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.

Determination of Boiling Point (Micro Method)

The Thiele tube method is a suitable technique for determining the boiling point of a small sample of liquid.[7]

Procedure:

-

Add a small amount (a few milliliters) of this compound to a small test tube.

-

Place a capillary tube, sealed at one end, open-end-down into the test tube.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a Thiele tube containing a high-boiling mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[8]

Determination of Density

The density of a liquid sample can be accurately determined using a pycnometer or a digital density meter.[9][10]

Procedure using a Pycnometer:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer accurately.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and thermostat it to a specific temperature (e.g., 20 °C).

-

Carefully remove any excess liquid from the outside of the pycnometer.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed through simple dissolution tests.

Procedure:

-

To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, dichloromethane, hexane).

-

Agitate the mixtures and observe if the solute completely dissolves at room temperature.

-

Record the compound as soluble, partially soluble, or insoluble in each solvent. For water-soluble compounds, the pH of the resulting solution can be tested with pH paper to determine if the compound is acidic or basic.[11]

Visualization of a Conceptual Workflow

Given the prevalence of the pyrrolidine scaffold in drug discovery, the following diagram illustrates a conceptual workflow for the characterization and screening of a novel pyrrolidine derivative like this compound.

Caption: Conceptual workflow for the development of a pyrrolidinone-based drug candidate.

Conclusion

This compound is a heterocyclic compound of interest due to the established importance of the pyrrolidine scaffold in pharmaceutical and chemical research. While specific, experimentally-verified physical property data for this particular molecule is sparse in the accessible literature, this guide provides a framework for its characterization based on its molecular structure and the properties of related compounds. The outlined experimental protocols are standard methods that can be applied to obtain precise data for a physical sample. The conceptual workflow highlights the potential journey of a compound like this compound from synthesis to a potential lead compound in a drug discovery program, underscoring the importance of a thorough understanding of its physical properties. Further research into the synthesis and characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. US5286876A - Process for obtaining 1-vinyl-3(E)-ethylidene pyrrolidone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in N-Ethyl-2-Pyrrolidinone-Substituted Flavanols (EPSFs), Novel Bioactive Components in Tea: Chemical Structure, Formation Mechanism, and Potential Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. Density and density measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 11. www1.udel.edu [www1.udel.edu]

Spectroscopic Analysis of N-Ethylpyrrolidinones: A Technical Guide

Therefore, this technical guide will focus on the comprehensive spectroscopic data available for the closely related and well-documented compound, 1-Ethyl-2-pyrrolidinone (also known as N-Ethyl-2-pyrrolidone or NEP). This information is highly relevant for researchers, scientists, and drug development professionals working with N-substituted pyrrolidinone scaffolds.

Spectroscopic Data of 1-Ethyl-2-pyrrolidinone

The following sections provide a summary of the key spectroscopic data for 1-Ethyl-2-pyrrolidinone, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 1-Ethyl-2-pyrrolidinone are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.39 | q | 2H | -N-CH₂ -CH₃ |

| ~3.34 | t | 2H | -N-CH₂-CH₂ -C=O |

| ~2.36 | t | 2H | -CH₂-CH₂ -C=O |

| ~2.03 | m | 2H | -N-CH₂-CH₂ -CH₂- |

| ~1.12 | t | 3H | -CH₂-CH₃ |

Data obtained in CDCl₃ at 90 MHz.

Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

| Chemical Shift (ppm) | Assignment |

| ~174.5 | C =O |

| ~49.5 | -N-C H₂-CH₂-C=O |

| ~41.5 | -N-C H₂-CH₃ |

| ~30.5 | -CH₂-C H₂-C=O |

| ~18.0 | -N-CH₂-C H₂-CH₂- |

| ~12.5 | -CH₂-C H₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key IR absorption bands for 1-Ethyl-2-pyrrolidinone are presented below.

Table 3: Infrared (IR) Spectroscopic Data for 1-Ethyl-2-pyrrolidinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2870 | Strong | C-H stretching (alkyl) |

| ~1680 | Strong | C=O stretching (amide) |

| ~1460 | Medium | C-H bending (methylene) |

| ~1290 | Medium | C-N stretching |

The spectrum is typically acquired from a neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for 1-Ethyl-2-pyrrolidinone

| m/z | Relative Intensity | Assignment |

| 113 | High | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - CH₃]⁺ |

| 85 | High | [M - C₂H₄]⁺ |

| 70 | Moderate | [M - C₂H₅N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Fragmentation patterns are typically obtained using Electron Ionization (EI).

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-Ethyl-2-pyrrolidinone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation and Data Acquisition:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of 1-Ethyl-2-pyrrolidinone directly onto the center of the ATR crystal.

-

Lower the press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

-

Prepare a dilute solution of 1-Ethyl-2-pyrrolidinone in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

-

Transfer the final solution to a GC vial.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the prepared sample into the Gas Chromatograph (GC).

-

The sample is vaporized and separated based on its boiling point and interaction with the GC column.

-

The separated compound elutes from the GC column and enters the Mass Spectrometer (MS).

-

In the MS, the compound is ionized (typically by Electron Ionization - EI).

-

The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

Caption: Generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

References

An In-depth Technical Guide to the Safety and Handling of 1-Ethylpyrrolidin-3-one

Disclaimer: This document is intended to provide guidance for researchers, scientists, and drug development professionals. 1-Ethylpyrrolidin-3-one is a compound with limited available safety and toxicity data. Therefore, this guide emphasizes caution and recommends treating the substance with the highest degree of care, assuming it to be hazardous. The information provided for structurally similar compounds is for precautionary guidance only and should not be considered a direct substitute for data on this compound. Always consult with a qualified safety professional before handling this chemical.

Introduction

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following table summarizes basic molecular information.

| Property | Value | Source |

| CAS Number | 102153-86-6 | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Canonical SMILES | CCN1CCC(=O)C1 | [1] |

Hazard Identification and Classification

Due to the lack of specific data for this compound, the hazard classification is not officially established. However, based on the known hazards of structurally similar compounds, it is prudent to handle it as a substance with potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

The following diagram illustrates the potential hazard relationships.

References

The Diverse Biological Activities of Pyrrolidinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core, a five-membered lactam, represents a privileged scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. Its unique structural and chemical properties have allowed for the synthesis of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of pyrrolidinone derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and nootropic activities. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.

Anticancer Activity

Pyrrolidinone derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanisms of action are diverse, often targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

A variety of pyrrolidinone-based compounds have demonstrated considerable efficacy against several cancer cell lines. For instance, certain derivatives have shown potent activity against human breast adenocarcinoma (MCF-7), human cervix epithelioid carcinoma (HeLa), and human colon carcinoma (HCT-116) cell lines, with IC50 values in the low micromolar range[1][2]. Some derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been identified as promising anticancer scaffolds[3]. The anticancer effects of these compounds are often attributed to their ability to inhibit critical enzymes and receptors in cancer-related signaling pathways.

Key Signaling Pathways in Anticancer Activity

The anticancer activity of many pyrrolidinone derivatives is linked to their ability to modulate signaling pathways crucial for tumor progression. Notably, some derivatives act as multi-target tyrosine kinase receptor inhibitors, affecting pathways mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), both of which are pivotal for angiogenesis[4]. Other derivatives have been shown to target the AKT and ERK1/2 signaling pathways, which are central to cell survival and proliferation[5].

Quantitative Data on Anticancer Activity

| Compound Type | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Thiophen-containing pyrrolidinone | MCF-7 | 17 - 28 | [1] |

| Thiophen-containing pyrrolidinone | HeLa | 19 - 30 | [1] |

| Phenyl-containing pyrrolidinone | MCF-7 | 22 - 29 | [1] |

| Phenyl-containing pyrrolidinone | HeLa | 26 - 37 | [1] |

| N-benzyl pyrrolidine derivative (94k) | - (AChE inhibition) | 0.058 | [1] |

| N-benzyl pyrrolidinone derivative (94o) | - (AChE inhibition) | 0.069 | [1] |

| Tetrazolopyrrolidine-1,2,3-triazole (7a) | HeLa | 0.32 | [2] |

| Tetrazolopyrrolidine-1,2,3-triazole (7i) | HeLa | 1.80 | [2] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | IGR39 | 2.50 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | PPC-1 | 3.63 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | MDA-MB-231 | 5.10 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | Panc-1 | 5.77 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (14) | IGR39 | 10.40 | [6] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (14) | PPC-1 | 19.77 | [6] |

| Polysubstituted pyrrolidine (3h) | Various (10 lines) | 2.9 - 16 | [5] |

| Polysubstituted pyrrolidinone (3k) | Various (10 lines) | 2.9 - 16 | [5] |

| 2-Pyrrolidone-fused methylpyrrole (9) | HCT116 | 2.94 | [4] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrrolidinone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their structural versatility allows for the fine-tuning of their antimicrobial spectrum and potency.

Studies have reported the synthesis of pyrrolidinone derivatives with notable activity against both Gram-positive and Gram-negative bacteria[7]. For example, certain pyrrolidine-2,5-dione derivatives have shown moderate antimicrobial activities with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL against various bacterial and fungal strains[8].

Quantitative Data on Antimicrobial Activity

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione dimer (30) | MSSA strains | Single-digit | [9] |

| Pyrrolidine-2,3-dione dimer (37-40) | MSSA and MRSA | 8 - 16 | [9][10] |

| Pyrrolidine-2,5-dione derivative (3) | Bacteria and Yeasts | 64 - 128 | [8] |

| Pyrrolidine-2,5-dione derivative (5) | Bacteria and Yeasts | 32 - 128 | [8] |

| Pyrrolidine-2,5-dione derivative (8) | Bacteria and Yeasts | 16 - 256 | [8] |

Anticonvulsant Activity

Pyrrolidinone derivatives have a well-established history in the treatment of neurological disorders, with several compounds demonstrating potent anticonvulsant effects. Their mechanisms of action often involve the modulation of neurotransmitter systems, such as the GABAergic and glutamatergic systems, which play a critical role in neuronal excitability.

Several hybrid compounds incorporating the pyrrolidine-2,5-dione and thiophene rings have shown significant anticonvulsant activity in animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[11]. Some derivatives have exhibited ED50 values comparable to or better than standard antiepileptic drugs[12][13][14].

Quantitative Data on Anticonvulsant Activity

| Compound Type | Test Model | ED50 (mg/kg) | Reference |

| Pyridinyl-pyrrolidone (3d) | MES | 13.4 | [12] |

| Pyridinyl-pyrrolidone (3k) | MES | 18.6 | [12] |

| Pyridinyl-pyrrolidone (3d) | scPTZ | 86.1 | [12] |

| Pyridinyl-pyrrolidone (3k) | scPTZ | 271.6 | [12] |

| 3-methylpyrrolidine-2,5-dione derivative (12) | MES | 16.13 - 46.07 | [13] |

| 3-methylpyrrolidinone-2,5-dione derivative (23) | MES | 16.13 - 46.07 | [13] |

| 3-methylpyrrolidine-2,5-dione derivative (12) | scPTZ | 134.0 | [13] |

| 3-methylpyrrolidinone-2,5-dione derivative (23) | scPTZ | 128.8 | [13] |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (4) | MES | 62.14 | [11] |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione (4) | 6 Hz | 75.59 | [11] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | MES (rats) | 69.89 | [15] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14) | MES | 49.6 | [14] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14) | 6 Hz (32 mA) | 31.3 | [14] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14) | scPTZ | 67.4 | [14] |

| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (14) | 6 Hz (44 mA) | 63.2 | [14] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key focus of pharmaceutical research. Pyrrolidinone derivatives have shown significant potential in this area by targeting key inflammatory mediators and signaling pathways.

Certain pyrrolidinone derivatives have demonstrated potent inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins and leukotrienes[16][17][18]. Some compounds exhibit selective inhibition of COX-2, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs)[18][19].

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of pyrrolidinone derivatives are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Some derivatives have been shown to prevent the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its activation and nuclear translocation[20].

Quantitative Data on Anti-inflammatory Activity

| Compound Type | Target | IC50 | Reference |

| 2-Pyrrolidinone derivative (14d) | LOX | 0.08 mM | [17] |

| 2-Pyrrolidinone derivative (14e) | LOX | 0.0705 mM | [17] |

| N-substituted pyrrolidine-2,5-dione (13e) | COX-2 | 0.98 µM | [18] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 µg/mL | [21] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 µg/mL | [21] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-LOX | 105 µg/mL | [21] |

| FM4 | COX-2 | 0.74 µM | [22] |

| FM10 | COX-2 | 0.69 µM | [22] |

| FM12 | COX-2 | 0.18 µM | [22] |

Nootropic Activity

The term "nootropic" refers to substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The pyrrolidinone ring is a core structure in a class of nootropics known as racetams, with piracetam being the first and most well-known member[23].

The mechanisms of action of nootropic pyrrolidinone derivatives are not fully understood but are thought to involve the modulation of various neurotransmitter systems, including the cholinergic and glutamatergic systems[24][25]. Some derivatives, like aniracetam, are believed to act on glutamate receptors, which are crucial for learning and memory processes[26]. 2-pyrrolidinone, a metabolite of aniracetam, has been shown to enhance α7 nicotinic acetylcholine receptor responses via a protein kinase C (PKC) pathway, leading to a facilitation of hippocampal synaptic transmission[27].

Putative Nootropic Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of the biological activities of novel pyrrolidinone derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidinone derivative and a vehicle control.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Protocol:

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a known concentration of the pyrrolidinone derivative solution to each well.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

-

Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

-

Compound Administration: Administer the pyrrolidinone derivative or a vehicle control to the respective groups.

-

Induction of Edema: After a specific time, inject a solution of carrageenan into the subplantar region of the hind paw to induce inflammation.

-

Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Pentylenetetrazole (PTZ)-Induced Seizures for Anticonvulsant Activity

This model is used to screen for potential anticonvulsant drugs by assessing their ability to protect against seizures induced by the GABA antagonist PTZ.

Protocol:

-

Animal Grouping: Divide animals (e.g., mice) into control and treatment groups.

-

Compound Administration: Administer the pyrrolidinone derivative or a vehicle control to the respective groups.

-

PTZ Injection: After a predetermined time, administer a convulsive dose of PTZ.

-

Seizure Observation: Observe the animals for the onset and severity of seizures for a specific period.

-

Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

Morris Water Maze for Nootropic Activity

This test is a widely used behavioral procedure to study spatial learning and memory.

Protocol:

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase: Train the animals over several days to find the hidden platform from different starting locations. Record the escape latency and path length.

-

Probe Trial: Remove the platform and allow the animal to swim freely for a set time.

-

Data Analysis: Measure the time spent in the target quadrant where the platform was previously located as an indicator of memory retention.

Conclusion

The pyrrolidinone scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to anticonvulsant, anti-inflammatory, and nootropic effects, highlight the remarkable versatility of this heterocyclic core. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel drugs based on the pyrrolidinone structure. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective pyrrolidinone-based therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. scispace.com [scispace.com]

- 9. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A pyrrolidinone derivative inhibits cytokine-induced iNOS expression and NF-kappaB activation by preventing phosphorylation and degradation of IkappaB-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]

- 26. healthopenresearch.org [healthopenresearch.org]

- 27. 2-pyrrolidinone induces a long-lasting facilitation of hippocampal synaptic transmission by enhancing alpha7 ACh receptor responses via a PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active molecules and approved drugs. Its prevalence stems from a unique combination of structural and physicochemical properties: a three-dimensional character that allows for the exploration of diverse chemical space, the presence of stereogenic centers for tailored molecular recognition, and the ability to engage in crucial hydrogen bonding interactions. This guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in drug discovery, detailing its synthesis, biological activities, and therapeutic applications, supported by quantitative data, experimental protocols, and visual representations of key molecular pathways.

Physicochemical Properties and Privileged Nature

The saturated nature of the pyrrolidine ring confers significant advantages over its aromatic counterpart, pyrrole. The sp³-hybridized carbon atoms create a non-planar, puckered conformation, often described as "pseudorotation," which allows for a greater three-dimensional exploration of pharmacophore space. This structural flexibility is crucial for optimizing interactions with the complex and specific binding sites of biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating strong and selective binding to proteins and enzymes. The pyrrolidine moiety can also enhance aqueous solubility and other pharmacokinetic properties of a drug molecule.

Synthesis of Bioactive Pyrrolidine Derivatives

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous methods available for the stereoselective synthesis of substituted derivatives.

[3+2] Cycloaddition Reactions

One of the most powerful and versatile methods for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles. This reaction allows for the creation of multiple stereocenters in a single, often highly stereocontrolled, step.

Modification of Proline and Pyroglutamic Acid

The naturally occurring amino acids L-proline and L-pyroglutamic acid are invaluable chiral building blocks for the synthesis of enantiomerically pure pyrrolidine derivatives. Their readily available and stereochemically defined structures provide a convenient starting point for a wide range of chemical transformations.

Other Synthetic Strategies

Other notable methods for pyrrolidine synthesis include intramolecular cyclization of functionalized amines, reductive amination of dicarbonyl compounds, and ring-closing metathesis. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

Diverse Biological Activities and Therapeutic Applications

The pyrrolidine scaffold is a key component in drugs targeting a wide array of diseases, demonstrating its remarkable versatility in medicinal chemistry.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation. These include the inhibition of enzymes crucial for cancer cell survival, disruption of signaling pathways, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound/Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action/Target | Reference(s) |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7, HeLa | 17 - 29 | Not specified | |

| Copper(II) complexes | SW480 | 0.99 ± 0.09 | Not specified | |

| Pyrrolidine-2-thione derivative | Not specified | 3.82 | FTase enzyme inhibition | |

| Pyrrolidine sulfonamides | Not specified | Ki = 0.198 | GlyT1 inhibition | |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32 ± 1.00 | Antiproliferative |

Antimicrobial Activity

The pyrrolidine nucleus is found in several potent antibacterial and antifungal agents. These compounds often exert their effects by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound/Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Pyrrolidine bis-cyclic guanidines | MRSA | 2.5 | |

| Pyrrolidine-2,3-dione dimers | MSSA | 8 - 16 | |

| Pyrrolidine derivatives | Various bacteria | 62.5 - 1000 | |

| Pyrrolidine derivatives | C. krusei | 25 | |

| Pyrrolidine derivatives | Gram-positive and Gram-negative bacteria | 100 - 400 |

Enzyme Inhibition

Pyrrolidine-based molecules have been successfully designed as potent and selective inhibitors of various enzymes implicated in disease. This includes targeting enzymes involved in metabolic disorders, inflammation, and neurological conditions. A prominent example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound | Target Enzyme | IC50 / Ki | Reference(s) |

| Succinoyl-l-proline | ACE | IC50 = 330 nM | |

| Pyrrolidine-based benzenesulfonamides | AChE | Ki = 22.34 ± 4.53 nM | |

| Pyrrolidine-based benzenesulfonamides | hCAI | Ki = 17.61 ± 3.58 nM | |

| Pyrrolidine-based benzenesulfonamides | hCAII | Ki = 5.14 ± 0.61 nM | |

| Phenyl- and methyl-substituted pyrrolidines | Not specified | IC50 = 0.029 µM | |

| 1,2,4-oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | 120 ± 10 nM | |

| Pyrrolidine-containing CXCR4 antagonist | CXCR4 receptor | IC50 = 79 nM |

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a key feature in several drugs acting on the central nervous system, including nootropics and anticonvulsants. The ability of the pyrrolidine ring to cross the blood-brain barrier is a valuable asset in the development of CNS-active drugs.

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which pyrrolidine derivatives exert their effects is crucial for rational drug design.

Signaling Pathways

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, upon binding its ligand CXCL12, activates multiple downstream signaling cascades involved in cell proliferation, survival, and migration. Antagonists of CXCR4 containing a pyrrolidine scaffold can block these pathways, which is a promising strategy for cancer therapy.

Caption: CXCR4 signaling pathway and its inhibition by a pyrrolidine antagonist.

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels. Pyrrolidine-based DPP-4 inhibitors prevent this inactivation, leading to increased insulin secretion and reduced glucagon release.

An In-depth Technical Guide on 1-Ethylpyrrolidin-3-one and Its Analogs

A comprehensive literature review of 1-Ethylpyrrolidin-3-one reveals a notable scarcity of published data on its synthesis, properties, and applications. This technical guide addresses this gap by providing a thorough examination of its closest structural and functional analogs: 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone. For researchers, scientists, and drug development professionals, this document offers a valuable resource, compiling available data, experimental methodologies, and potential synthetic pathways.

Introduction to this compound and Its Analogs

This compound, with the CAS number 102153-86-6, is a chemical compound whose scientific literature footprint is surprisingly minimal. In contrast, its reduced form, 1-Ethylpyrrolidin-3-ol, and its positional isomer, 1-Ethyl-2-pyrrolidinone, are well-documented and utilized in various scientific and industrial applications. The pyrrolidine ring is a significant scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates, including enhanced bioavailability and receptor binding affinity.[1] This guide will focus on the available information for the two key analogs to provide a foundational understanding that can inform future research into this compound.

Physicochemical and Spectroscopic Data

To facilitate comparison, the known quantitative data for 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone have been summarized below.

Table 1: Physicochemical Properties

| Property | 1-Ethylpyrrolidin-3-ol | 1-Ethyl-2-pyrrolidinone |

| CAS Number | 30727-14-1 | 2687-91-4 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₁NO |

| Molecular Weight | 115.17 g/mol [2] | 113.16 g/mol [3] |

| Appearance | Colorless to brown clear liquid[4] | Colorless, clear liquid[3] |

| Boiling Point | 59-61 °C at 1 mmHg | Not specified |

| Density | 0.967 g/mL at 25 °C | 1.0 g/cm³ at 20 °C[5] |

| Refractive Index | n20/D 1.467 (lit.) | Not specified |

| Flash Point | 74 °C (closed cup) | 91 °C (Pensky-Martens closed cup)[5] |

| Vapor Pressure | Not specified | 0.18 hPa at 20 °C[5] |

| pH | Not specified | 8-9 (100 g/L in H₂O at 20 °C)[5] |

Table 2: Spectroscopic Data

| Spectroscopic Data | 1-Ethylpyrrolidin-3-ol | 1-Ethyl-2-pyrrolidinone |

| ¹H NMR | See details below[4] | See details below[6] |

| ¹³C NMR | Data not readily available in searches | Data not readily available in searches |

| Mass Spectrometry | Data available via NIST WebBook[7] | Data available via NIST WebBook[8] |

| IR Spectroscopy | Data not readily available in searches | Data available[9][10] |

¹H NMR Data for 1-Ethylpyrrolidin-3-ol:

-

A representative ¹H NMR spectrum shows characteristic peaks corresponding to the ethyl and pyrrolidinol protons. Key shifts and couplings include: J(D,E)=10.2Hz, J(D,B)=5.9Hz, J(E,B)=3.1Hz.[4]

¹H NMR Data for 1-Ethyl-2-pyrrolidinone:

-

A representative ¹H NMR spectrum was recorded at 90 MHz in CDCl₃.[6]

Synthesis and Experimental Protocols

While detailed, step-by-step protocols are not always published, the general synthetic approaches for the analogs are described in the literature. A plausible route to the target compound, this compound, would be through the oxidation of 1-Ethylpyrrolidin-3-ol.

Synthesis of 1-Ethylpyrrolidin-3-ol

A common method for the synthesis of N-alkylated pyrrolidinols involves the reductive amination of a suitable precursor. For instance, (S)-3-hydroxypyrrolidine can be reacted with an aqueous formaldehyde solution in the presence of a palladium on carbon catalyst and hydrogen to yield (S)-1-methyl-3-hydroxypyrrolidine.[11] A similar approach using acetaldehyde or another ethylating agent would be a logical route to 1-Ethylpyrrolidin-3-ol.

Caption: Synthesis of 1-Ethylpyrrolidin-3-ol.

Synthesis of 1-Ethyl-2-pyrrolidinone

One documented method for the synthesis of 1-Ethyl-2-pyrrolidinone involves the reaction of 1-trimethylsilyl-2-pyrrolidinone with ethyl benzenesulphonate.[12]

Experimental Protocol: A mixture of an alkyl sulfonate (0.05-0.1 mol) with an equimolar amount of the N-silyl derivative of 2-pyrrolidinone is heated for 3-5 hours at 140-170 °C, followed by fractionation to isolate the product.[12]

Caption: Synthesis of 1-Ethyl-2-pyrrolidinone.

Potential Synthesis of this compound

A chemically plausible, though not explicitly documented in the searched literature, method for synthesizing this compound is the oxidation of 1-Ethylpyrrolidin-3-ol. Standard oxidizing agents for secondary alcohols could be employed.

Caption: Potential synthesis of this compound.

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] Its three-dimensional structure and the ability to introduce stereocenters make it a valuable component for optimizing drug-target interactions.[1]

1-Ethylpyrrolidin-3-ol

This compound is a key intermediate in the synthesis of the active pharmaceutical ingredient (API) Doxapram.[2] Doxapram is a respiratory stimulant used in intensive care settings.[2] This highlights the role of 1-Ethylpyrrolidin-3-ol as a crucial building block in the pharmaceutical industry.

1-Ethyl-2-pyrrolidinone

1-Ethyl-2-pyrrolidinone (NEP) has a broader range of applications:

-

Solvent: It is a polar aprotic solvent used in a variety of organic reactions, including alkylations and acylations, where it can accelerate reaction rates and improve yields.

-

Chemical Intermediate: The pyrrolidinone ring can be chemically modified, making NEP a valuable starting material for the synthesis of fine chemicals for pharmaceuticals and agrochemicals.

-

Industrial Applications: It is used in the production of polymers and resins, as a transdermal absorption enhancer, and in the modification of natural fibers.[3] It also finds use in formulations for electrolytic capacitors and as a solvent in cryogenic reactions.

Caption: Role of the pyrrolidine scaffold in drug design.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its closely related analogs, 1-Ethylpyrrolidin-3-ol and 1-Ethyl-2-pyrrolidinone, provides a strong foundation for future research. The established utility of these analogs, particularly in pharmaceutical and fine chemical synthesis, suggests that this compound could also possess interesting properties and applications. This guide serves as a starting point for researchers looking to explore this lesser-known member of the pyrrolidinone family, offering insights into its potential synthesis, properties, and applications based on the robust data available for its structural relatives.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]

- 4. 1-ETHYL-3-PYRROLIDINOL(30727-14-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Ethyl-2-pyrrolidinone for synthesis 2687-91-4 [sigmaaldrich.com]

- 6. 1-Ethyl-2-pyrrolidone(2687-91-4) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Ethyl-3-pyrrolidinol [webbook.nist.gov]

- 8. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 9. 1-Ethyl-2-pyrrolidone(2687-91-4) IR Spectrum [chemicalbook.com]

- 10. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

- 11. data.epo.org [data.epo.org]

- 12. 1-Ethyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]

The Pyrrolidinone Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The N-substituted pyrrolidinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties, including high polarity, aprotic nature, and the ability to engage in hydrogen bonding, make it an attractive framework for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of N-substituted pyrrolidinones, detailed experimental protocols for their synthesis, a compilation of their biological activities, and a look into the signaling pathways they modulate.

A Historical Perspective: From Industrial Solvents to Potent Pharmaceuticals

The story of N-substituted pyrrolidinones begins in the early 20th century with the pioneering work of Walter Reppe in acetylene chemistry. In 1939, Reppe first synthesized N-vinyl-2-pyrrolidone (NVP), a foundational monomer for the production of polyvinylpyrrolidone (PVP).[1] This discovery marked the beginning of the industrial significance of this class of compounds. The development of "Reppe chemistry" allowed for the large-scale production of various acetylene derivatives, including those that serve as precursors to pyrrolidinones.[2]

Another industrially crucial N-substituted pyrrolidinone, N-methyl-2-pyrrolidone (NMP), is produced by the reaction of gamma-butyrolactone with methylamine.[3] Initially valued for their utility as versatile, non-volatile, and highly polar aprotic solvents in various industries, including petrochemicals and polymers, the journey of N-substituted pyrrolidinones took a significant turn towards pharmacology.[3][4]

The pyrrolidine ring is a common feature in a vast number of natural products and alkaloids, hinting at its inherent biological relevance.[5] This observation, coupled with the synthetic accessibility of the pyrrolidinone core, spurred investigations into its potential as a pharmacophore. Today, the pyrrolidinone moiety is found in over 20 FDA-approved drugs, highlighting its importance in modern drug discovery.[6] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[7][8]

Synthesis of N-Substituted Pyrrolidinones: Key Experimental Protocols

The synthesis of N-substituted pyrrolidinones can be broadly categorized into the formation of the pyrrolidinone ring itself and the subsequent N-substitution, or a more convergent approach where the N-substituent is introduced during the ring-forming process. Below are detailed protocols for some of the most significant synthetic methodologies.

Industrial Synthesis of N-Methyl-2-pyrrolidone (NMP)

The industrial production of NMP is primarily achieved through the reaction of gamma-butyrolactone (GBL) with monomethylamine (MMA).[9]

Reaction: